Reactive Yellow 15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

12226-47-0 |

|---|---|

Molecular Formula |

C20H20N4Na2O11S3 |

Molecular Weight |

634.6 g/mol |

IUPAC Name |

disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate |

InChI |

InChI=1S/C20H22N4O11S3.2Na/c1-12-10-16(17(34-3)11-18(12)36(26,27)9-8-35-38(31,32)33)21-22-19-13(2)23-24(20(19)25)14-4-6-15(7-5-14)37(28,29)30;;/h4-7,10-11,23H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |

InChI Key |

XHNGUZQWLVRGBP-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)[O-])OC)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Reactive Yellow 15 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Yellow 15 (C.I. 12226-47-0) is a vinyl sulfone-type reactive dye belonging to the single azo class of chromophores.[1] Characterized by its vibrant yellow hue, it is extensively utilized in the textile industry for the dyeing and printing of cellulosic fibers such as cotton, viscose, and rayon, where it forms a covalent bond with the fiber's hydroxyl groups, ensuring high wash fastness.[2][3] The molecule's structure incorporates a sulfatoethylsulfonyl reactive group, which, under alkaline conditions, converts to a vinyl sulfone group that is highly reactive towards nucleophiles present in the fiber. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and analytical methodologies pertaining to this compound.

Chemical Structure and Properties

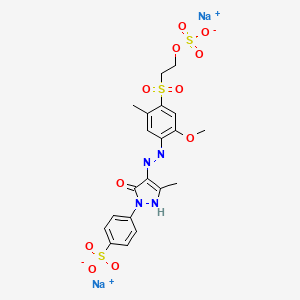

This compound is a complex organic salt. Its structure is centered around an azo bridge (-N=N-) linking a substituted pyrazolone (B3327878) heterocycle with a methoxy- and methyl-substituted benzene (B151609) ring that also carries the reactive sulfatoethylsulfonyl group.

IUPAC Name: disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate[4]

Chemical Structure:

Caption: Chemical Structure of this compound.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 12226-47-0 | [4] |

| Molecular Formula | C₂₀H₂₀N₄Na₂O₁₁S₃ | [4] |

| Molecular Weight | 634.57 g/mol | [3] |

| Appearance | Yellow Powder | [3] |

| Solubility in Water | 50 g/L | [3] |

| λmax | ~428 nm | |

| Synonyms | Remazol Yellow GR, C.I. This compound | [4] |

Fastness Properties on Cotton

The resistance of a dye to fading or running is a critical parameter in its application. The table below outlines the fastness properties of this compound on cotton, rated on a standard scale.

| Fastness Property | Rating (Scale) | Reference |

| Light Fastness | 4-5 (1-8) | |

| Wash Fastness (Fading) | 5 (1-5) | [2] |

| Perspiration Fastness (Fading) | 5 (1-5) | [2] |

| Oxygen Bleach Fastness | 4-5 (1-5) | [2] |

| Soaping (Staining) | 5 (1-5) | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[3]

Step 1: Diazotization of the Amine Component

-

Starting Material: 2-(4-Amino-2-methoxy-5-methylphenylsulfonyl)ethyl hydrogensulfate.

-

Procedure:

-

The amine is suspended in water and acidified with hydrochloric acid at a low temperature (0-5 °C).

-

A solution of sodium nitrite (B80452) in water is added dropwise to the suspension while maintaining the low temperature.

-

The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt. The completion of the reaction is monitored using starch-iodide paper.

-

Step 2: Azo Coupling

-

Coupling Component: 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.

-

Procedure:

-

The coupling component is dissolved in an alkaline aqueous solution.

-

The diazonium salt solution from Step 1 is slowly added to the solution of the coupling component, while maintaining a low temperature and alkaline pH.

-

The reaction mixture is stirred until the coupling reaction is complete.

-

The resulting dye is then precipitated, filtered, and dried.

-

Caption: Synthesis Workflow for this compound.

Application in Textile Dyeing (Exhaust Method for Cotton)

This protocol describes a general procedure for dyeing cotton fabric with this compound using the exhaust method.

-

Pre-treatment: The cotton fabric is scoured and bleached to remove impurities and ensure uniform dye uptake.

-

Dye Bath Preparation:

-

The dye bath is set to the required volume with water at ambient temperature (e.g., 30-35 °C).

-

A wetting/leveling agent is added.

-

The pre-dissolved this compound dye is added.

-

-

Dyeing Process:

-

The cotton fabric is introduced into the dye bath and run for a period (e.g., 10 minutes) to ensure even wetting.

-

An electrolyte, such as Glauber's salt (sodium sulfate) or common salt (sodium chloride), is added portion-wise over a period (e.g., 20-30 minutes) to promote dye exhaustion onto the fiber.

-

The temperature is gradually raised to the fixation temperature (e.g., 60 °C).

-

-

Fixation:

-

An alkali, typically soda ash (sodium carbonate), is added to the dye bath to raise the pH (to 11-12), which initiates the covalent reaction between the dye and the cotton fiber.

-

The dyeing is continued at the fixation temperature for a specified time (e.g., 60-90 minutes).

-

-

Wash-off:

-

The dye bath is drained.

-

The dyed fabric is rinsed with cold water.

-

A soaping treatment is carried out at or near boiling temperature with a neutral detergent to remove any unfixed or hydrolyzed dye.

-

The fabric is then rinsed thoroughly with hot and cold water and finally dried.

-

Caption: Experimental Workflow for Exhaust Dyeing.

Analytical Characterization

UV-Visible Spectroscopy

-

Objective: To determine the concentration of this compound in aqueous solutions and to monitor decolorization or degradation processes.

-

Methodology:

-

A stock solution of this compound is prepared in deionized water.

-

A series of standard solutions of known concentrations are prepared by diluting the stock solution.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax ≈ 428 nm) using a UV-Visible spectrophotometer.

-

A calibration curve of absorbance versus concentration is plotted.

-

The absorbance of the unknown sample is measured, and its concentration is determined from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of this compound and to separate and identify it from other dyes or degradation byproducts.

-

Methodology (General):

-

Mobile Phase: A gradient elution is often employed, typically using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent like acetonitrile.

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Sample Preparation: The dye sample is dissolved in the mobile phase or a suitable solvent and filtered before injection.

-

Detection: A UV-Vis or photodiode array (PDA) detector is used, monitoring at the λmax of the dye (~428 nm).

-

Analysis: The retention time and peak area are used for qualitative and quantitative analysis, respectively.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To identify the functional groups present in the this compound molecule and to confirm its chemical structure or analyze its interaction with fibers.

-

Methodology:

-

The solid dye sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory.

-

The infrared spectrum is recorded over a range (e.g., 4000-400 cm⁻¹).

-

The spectrum is analyzed for characteristic absorption bands corresponding to its functional groups, such as:

-

-N=N- (azo group): ~1400-1450 cm⁻¹

-

Aromatic C=C: ~1450-1600 cm⁻¹

-

Sulfonate group (SO₃⁻): ~1040-1060 cm⁻¹ and ~1180-1200 cm⁻¹

-

Sulfonyl group (SO₂): Characteristic stretching vibrations.

-

-

Caption: Logical Relationship of Analytical Methods.

Conclusion

This compound is a commercially significant reactive dye with well-defined chemical properties and established methods for its synthesis and application. Its ability to form a stable covalent bond with cellulosic fibers makes it a reliable choice for achieving vibrant and durable yellow shades in the textile industry. The analytical techniques of UV-Visible spectroscopy, HPLC, and FTIR are essential tools for its quality control, quantitative analysis, and structural characterization in research and industrial settings. This guide provides a foundational understanding for professionals working with this important colorant.

References

C.I. Reactive Yellow 15: A Comprehensive Technical Guide

CAS Number: 12226-47-0

This technical guide provides an in-depth overview of C.I. Reactive Yellow 15, a vinyl sulfone-type reactive dye. The information is intended for researchers, scientists, and professionals in drug development and environmental science, focusing on its chemical properties, toxicological profile, environmental impact, and relevant experimental protocols.

Chemical and Physical Properties

C.I. This compound is a synthetic organic dye belonging to the single azo class.[1][2][3] It is a yellow powder that is soluble in water, with a reported solubility of 50 g/L.[1][2][3] Its primary application is in the dyeing and printing of cellulosic fibers such as cotton, viscose, and rayon, where it forms a covalent bond with the fiber's hydroxyl groups.[1][2]

| Property | Value | Reference |

| CAS Number | 12226-47-0 | [1][2][3] |

| Molecular Formula | C₂₀H₂₀N₄Na₂O₁₁S₃ | [1][2][3] |

| Molecular Weight | 634.57 g/mol | [1][2][3] |

| IUPAC Name | disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate | [1] |

| Synonyms | Reactive Yellow GR, Remazol Yellow GR, C.I. 18852 | [1] |

| Appearance | Yellow powder | [1][2] |

| Solubility in Water | 50 g/L | [1][2][3] |

| Chemical Class | Single Azo Dye, Vinyl Sulfone Type | [1][2] |

| UV-Vis λmax | ~410 - 428 nm |

Synthesis

The manufacturing process involves the diazotization of 2-(4-Amino-2-methoxy-5-methylphenylsulfonyl)ethyl hydrogensulfate, followed by a coupling reaction with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1][2][3]

Toxicological Profile

The toxicological data for C.I. This compound suggests low acute toxicity. However, as with many reactive dyes, there is a potential for sensitization, particularly in occupational settings.

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD₅₀) | > 2000 mg/kg | Rat | [4] |

| Skin Irritation | Unlikely to be an irritant | Rabbit | [4] |

| Eye Irritation | Irritant / Slightly irritant | Rabbit | [4][5] |

| Sensitization | May cause sensitization by inhalation and skin contact (occupational hazard) | Human | [5] |

| Mutagenicity | No mutagenic effects reported for similar reactive dyes | N/A | [5] |

| GHS Classification | Not Classified (based on majority of company notifications to ECHA) | N/A | [1] |

While some studies on other reactive dyes have shown cytotoxic effects on skin and liver cell lines, no genotoxicity was detected.[6] It is important to note that after fixation to a textile substrate, the reactive group is no longer present, which alters the toxicological properties and reduces exposure risk for the end-user.[7]

Environmental Impact and Degradation

C.I. This compound is not readily biodegradable and its presence in wastewater is a significant environmental concern due to its color and persistence.[4] Research has focused on methods to decolorize and degrade this dye in industrial effluents.

| Endpoint | Result | Species/Test | Reference |

| Biodegradability | Not readily biodegradable | N/A | [4] |

| Aquatic Toxicity (LC₅₀) | > 500 mg/L (49 h) | Rainbow Trout | |

| Bacterial Inhibition | 50-100% inhibition of wastewater bacteria | Activated Sludge |

Advanced Oxidation Process (AOP) for Degradation

Advanced oxidation processes, such as the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), have proven effective in degrading C.I. This compound. One study demonstrated high efficiency in color and chemical oxygen demand (COD) removal under acidic conditions.

Biodegradation

Bioremediation using immobilized microbial cultures in sequential anaerobic-aerobic processes is another promising approach. The initial anaerobic stage is responsible for the reductive cleavage of the azo bond (decolorization), while the subsequent aerobic stage degrades the resulting aromatic amines.

Experimental Protocols

Protocol: Application in Cotton Dyeing (Exhaust Method)

This is a general procedure for applying vinyl sulfone reactive dyes to cotton fabric.

-

Preparation : Scour and bleach the cotton fabric to ensure it is free from impurities and residual alkali.

-

Dye Bath Setup : Prepare a dyebath with the required volume of water (e.g., liquor ratio of 1:15). Add a wetting agent and an anti-creasing agent. Set the temperature to 30-40°C.

-

Dye Addition : Add the pre-dissolved C.I. This compound dye to the bath. Circulate the fabric for 10-15 minutes to ensure even distribution.

-

Exhaustion : Gradually add an electrolyte, such as Glauber's salt (sodium sulfate), in portions over 20-30 minutes. This increases the affinity of the dye for the fiber, promoting exhaustion from the dyebath onto the fabric. Continue running for another 20-30 minutes.

-

Fixation : Add an alkali, such as soda ash (sodium carbonate), to the dyebath. The alkali raises the pH (to approx. 10.5-11.5), activating the hydroxyl groups of the cellulose (B213188) and catalyzing the covalent bond formation between the dye's vinyl sulfone group and the fiber.

-

Dyeing : Continue the dyeing process at the fixation temperature (typically 60-80°C for this type of dye) for 45-60 minutes.

-

Wash-off : Drain the dyebath. Rinse the fabric thoroughly with cold and then hot water to remove unfixed dye.

-

Soaping : Treat the dyed fabric in a boiling bath containing a non-ionic detergent. This step is critical to remove any hydrolyzed dye and improve wash fastness.

-

Final Rinse : Rinse with hot and cold water and dry the fabric.

Protocol: Decolorization via Fenton's Reagent

This protocol is based on a study investigating the degradation of C.I. This compound.

-

Sample Preparation : Prepare an aqueous solution of C.I. This compound to the desired concentration (e.g., 100 mg/L).

-

pH Adjustment : Adjust the pH of the dye solution to 3.0 using dilute H₂SO₄ or HCl. This is the optimal pH for the Fenton reaction.

-

Reaction Initiation : Place the solution in a batch reactor with constant stirring. Add the iron catalyst (e.g., FeSO₄·7H₂O) to achieve the desired concentration.

-

Oxidation : Add hydrogen peroxide (H₂O₂) to the solution to initiate the reaction. The molar ratio of H₂O₂ to Fe²⁺ is a critical parameter to optimize.

-

Sampling : Collect aliquots at specific time intervals (e.g., 5, 10, 20, 30, 60 minutes) to monitor the reaction progress.

-

Analysis :

-

Decolorization : Immediately measure the absorbance of the collected samples at the dye's λmax (~410-428 nm) using a UV-Vis spectrophotometer. The percentage of color removal can be calculated from the change in absorbance.

-

Degradation : Measure the Chemical Oxygen Demand (COD) of the samples before and after treatment to determine the extent of mineralization.

-

Protocol: Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of dyes.

-

System : A reverse-phase HPLC system with a C18 column is typically used.

-

Mobile Phase : A common mobile phase for reactive dyes is a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent like tetrabutylammonium (B224687) bromide).

-

Sample Preparation : Dilute the aqueous sample containing the dye to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Detection : Use a UV-Vis or Diode Array Detector (DAD) set to the λmax of C.I. This compound.

-

Quantification : Create a calibration curve by injecting known concentrations of a C.I. This compound standard. The concentration in the unknown sample can be determined by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanism of Action

Despite a comprehensive search of scientific literature, no studies were identified that detail the specific molecular mechanisms of action or the interaction of C.I. This compound with biological signaling pathways. The toxicological data available is primarily observational (e.g., irritation, sensitization) rather than mechanistic. This is a significant knowledge gap, likely due to the dye's status as an industrial chemical not intended for pharmaceutical or in-vivo applications. Research in this area would be valuable for a more complete understanding of its potential biological effects.

References

- 1. This compound | C20H20N4Na2O11S3 | CID 135565311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. researchgate.net [researchgate.net]

- 4. dyespigments.net [dyespigments.net]

- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 6. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 7. sdc.org.uk [sdc.org.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Manufacturing of Remazol Yellow GR (C.I. Reactive Yellow 15)

Disclaimer: This document is intended for informational purposes for research and development professionals. The synthesis of industrial dyes involves hazardous materials and should only be undertaken by trained chemists in a well-equipped laboratory with appropriate safety measures in place.

Introduction

Remazol Yellow GR, also known as C.I. This compound, is a significant member of the vinyl sulfone class of reactive dyes.[1][2] These dyes are characterized by their ability to form strong, covalent bonds with cellulosic fibers such as cotton, viscose, and rayon, resulting in excellent wash fastness.[1] The reactive group in Remazol dyes is the vinyl sulfone group (-SO₂CH=CH₂), which is typically present in its more stable precursor form, the β-sulfatoethylsulfone group (-SO₂CH₂CH₂OSO₃H), during synthesis and storage.[1] Under alkaline dyeing conditions, this precursor undergoes an elimination reaction to form the highly reactive vinyl sulfone moiety, which then reacts with the hydroxyl groups of the cellulose (B213188) fibers.[1]

This technical guide provides a detailed overview of the synthesis and manufacturing methods for Remazol Yellow GR, including the preparation of key intermediates, experimental protocols, and relevant quantitative data.

Core Synthesis Pathway

The manufacturing of Remazol Yellow GR is a multi-step process that can be broadly divided into three main stages:

-

Synthesis of the Diazo Component: Preparation of 2-(4-Amino-2-methoxy-5-methylphenylsulfonyl)ethyl hydrogen sulfate (B86663).

-

Synthesis of the Coupling Component: Preparation of 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.

-

Diazotization and Azo Coupling: The diazotization of the diazo component and its subsequent coupling with the pyrazolone (B3327878) coupling component to form the final dye.[2]

The overall synthesis can be visualized in the following workflow:

Experimental Protocols

The following sections provide detailed methodologies for the key stages of Remazol Yellow GR synthesis. These protocols are based on established principles of dye chemistry and information from related syntheses.

Synthesis of 2-(4-Amino-2-methoxy-5-methylphenylsulfonyl)ethyl hydrogen sulfate (Diazo Component)

The synthesis of this key intermediate is a multi-step process, often starting from simpler aromatic compounds. A general, plausible route is outlined below.

Protocol:

-

Starting Material: The synthesis likely begins with a substituted aniline (B41778) or a related precursor.

-

Introduction of the Sulfonyl Group: This can be achieved through various sulfonation and subsequent reactions to build the ethylsulfonyl chain.

-

Formation of the Sulfate Ester: The terminal hydroxyl group of the ethylsulfonyl chain is esterified with sulfuric acid or a related agent to form the protective β-sulfatoethylsulfone group.

-

Aromatic Substitution: Introduction of the amino, methoxy (B1213986), and methyl groups onto the phenyl ring is achieved through a series of electrophilic aromatic substitution reactions (e.g., nitration followed by reduction for the amino group, Friedel-Crafts alkylation for the methyl group, and nucleophilic aromatic substitution for the methoxy group). The exact sequence of these steps is crucial to direct the substituents to the correct positions.

-

Purification: The final intermediate is purified, likely through recrystallization, to ensure high purity before the diazotization step.

Synthesis of 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid (Coupling Component)

This pyrazolone derivative is a common coupling component in the synthesis of yellow and orange azo dyes.

Protocol:

-

Reaction Setup: In a suitable reactor, p-hydrazinobenzenesulfonic acid is suspended in water.

-

Condensation: Ethyl acetoacetate (B1235776) is added to the suspension. The mixture is then heated under reflux. The reaction involves the condensation of the hydrazine (B178648) with one of the carbonyl groups of the acetoacetate derivative.

-

Cyclization (Knorr Pyrazolone Synthesis): The intermediate formed undergoes an intramolecular cyclization to form the pyrazolone ring.

-

Isolation: The reaction mixture is cooled, and the pH is adjusted to precipitate the product.

-

Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent.

Diazotization and Azo Coupling: Synthesis of Remazol Yellow GR

This final stage involves the formation of the azo bridge that links the diazo and coupling components.

Protocol:

-

Diazotization of the Diazo Component:

-

2-(4-Amino-2-methoxy-5-methylphenylsulfonyl)ethyl hydrogen sulfate is suspended in an acidic aqueous solution (e.g., hydrochloric acid and water) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the low temperature. The reaction progress is monitored for the complete consumption of the primary amine.

-

-

Azo Coupling:

-

In a separate vessel, 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid is dissolved in an alkaline aqueous solution (e.g., sodium carbonate solution) and cooled to 0-10 °C.

-

The cold diazonium salt solution is slowly added to the solution of the coupling component with vigorous stirring.

-

The pH of the reaction mixture is carefully maintained in the weakly acidic to neutral range (pH 4-7) to promote the coupling reaction.

-

The reaction is stirred at a low temperature until the coupling is complete.

-

-

Isolation and Purification:

-

The dye is precipitated from the reaction mixture by "salting out," which involves the addition of a significant amount of sodium chloride.

-

The precipitated dye is collected by filtration.

-

The filter cake is washed with a brine solution to remove impurities.

-

The final product is dried under controlled temperature conditions.

-

The chemical pathway for the final diazotization and coupling steps is as follows:

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of Remazol Yellow GR and its precursors. It is important to note that specific yields and reaction parameters are often proprietary and can vary between manufacturers.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₀N₄Na₂O₁₁S₃ | [2] |

| Molecular Weight | 634.57 g/mol | [2] |

| CAS Number | 12226-47-0 | [2] |

| Yield of Pyrazolone Precursor | 82.4% (for a similar pyrazolone) | (Adapted from patent literature) |

| Diazotization Temperature | 0-5 °C | [3][4] |

| Coupling Temperature | 0-10 °C | [3] |

| Coupling pH | 4.0 - 7.0 | (General knowledge from dye chemistry) |

| Final Product Form | Yellow Powder | [2] |

| Water Solubility | 50 g/L | [2] |

Conclusion

The synthesis of Remazol Yellow GR (C.I. This compound) is a well-established process in industrial dye chemistry, relying on the fundamental reactions of diazotization and azo coupling. The key to a successful synthesis lies in the careful preparation and purification of the vinyl sulfone-containing diazo component and the pyrazolone-based coupling component. Precise control over reaction conditions, particularly temperature and pH, during the final coupling step is critical for achieving high yields and a product of high purity. This guide provides a foundational understanding of the synthetic pathway and manufacturing principles for this important reactive dye. Further process optimization in an industrial setting would focus on maximizing yields, minimizing waste, and ensuring consistent product quality.

References

- 1. US2657205A - Dyes containing a vinyl sulfone - Google Patents [patents.google.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 4. CN102898867A - Composite reactive yellow dye and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Ceftriaxone Disodium Salt (C₂₀H₂₀N₄Na₂O₁₁S₃)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of Ceftriaxone (B1232239) disodium (B8443419) salt, a third-generation cephalosporin (B10832234) antibiotic. Ceftriaxone is distinguished by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria and its notably long plasma half-life, which allows for once- or twice-daily dosing.[1] This document details the compound's physicochemical properties, mechanism of action, primary modes of bacterial resistance, and detailed protocols for key analytical procedures relevant to its study and application in research settings.

Physicochemical Characteristics

Ceftriaxone disodium salt is typically available as a hemiheptahydrate. It is a white to yellowish-orange crystalline powder.[2] The compound is freely soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[2] The pH of a 1% aqueous solution is approximately 6.7.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Ceftriaxone disodium salt hemiheptahydrate.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆N₈Na₂O₇S₃ · 3.5H₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 661.59 g/mol | --INVALID-LINK-- |

| CAS Number | 104376-79-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to yellowish-orange crystalline powder | [2][3] |

| Solubility | Freely soluble in water | [4] |

| Specific Rotation [α]²⁰/D | -150° to -170° (c=1 in H₂O, calculated on anhydrous substance) | [3] |

| Water Content | 8.0% to 11.0% | [3] |

| Sodium Content | Approximately 83 mg (3.6 mEq) per gram of ceftriaxone activity | [2] |

Core Pharmacology

Mechanism of Action

Ceftriaxone is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[2][5] As a beta-lactam antibiotic, its structure mimics the D-Alanyl-D-Alanine moiety of the peptidoglycan precursors.[6] Ceftriaxone covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential transpeptidases that catalyze the final cross-linking step in peptidoglycan synthesis.[6][7] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.[8]

Mechanisms of Resistance

Bacterial resistance to Ceftriaxone primarily occurs through three mechanisms:

-

Enzymatic Degradation: The most significant mechanism is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[2]

-

Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce their binding affinity for Ceftriaxone, rendering the drug less effective.[2]

-

Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can decrease the influx of Ceftriaxone into the periplasmic space where the PBPs are located.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Ceftriaxone.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of Ceftriaxone that inhibits the visible growth of a microorganism. The method is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

Materials:

-

Ceftriaxone disodium salt

-

Sterile 96-well round-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Sterile diluents (e.g., saline or broth)

-

Multichannel pipette

Procedure:

-

Prepare Antibiotic Stock: Dissolve Ceftriaxone in a suitable solvent (e.g., water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Prepare Intermediate Dilution: Dilute the stock solution in CAMHB to twice the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, prepare a 256 µg/mL solution).[10]

-

Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[10]

-

Serial Dilution: a. Add 100 µL of the 2x antibiotic solution (e.g., 256 µg/mL) to the wells in column 1. This results in a total volume of 200 µL.[10] b. Mix the contents of column 1 thoroughly by pipetting up and down. Transfer 100 µL from column 1 to column 2.[10] c. Repeat this two-fold serial dilution process across the plate to column 10. Discard 100 µL from column 10.[10] d. Column 11 serves as the positive growth control (no antibiotic). Column 12 serves as the sterility control (no bacteria).[10]

-

Inoculation: a. Dilute the 0.5 McFarland bacterial suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. b. Add the standardized inoculum to wells in columns 1 through 11. Do not inoculate column 12.[10]

-

Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.[9][10]

-

Reading Results: The MIC is the lowest concentration of Ceftriaxone at which there is no visible turbidity (growth). This can be determined by visual inspection or using a microplate reader.[11]

Protocol: β-Lactamase Activity Assay using Nitrocefin

This colorimetric assay quantifies β-lactamase activity through the hydrolysis of the chromogenic cephalosporin, Nitrocefin.[12]

Materials:

-

Nitrocefin powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.0

-

Sample containing β-lactamase (e.g., bacterial cell lysate, purified enzyme)

-

96-well clear, flat-bottom microtiter plate

-

Spectrophotometric microplate reader

Procedure:

-

Prepare Nitrocefin Stock Solution (10 mg/mL): Dissolve 10 mg of Nitrocefin powder in 1.0 mL of DMSO. Vortex until fully dissolved. Store at -20°C, protected from light.[7][12]

-

Prepare Nitrocefin Working Solution (~0.5 mM): Dilute the stock solution 1:10 in 0.1 M PBS (pH 7.0). For example, add 100 µL of stock to 900 µL of PBS. The working solution should be yellow.[7][12]

-

Plate Setup: a. Sample Wells: Add 1-50 µL of the sample containing β-lactamase to the wells. b. Negative Control (Blank): Use a sample buffer or lysate from a non-β-lactamase-producing strain. c. Volume Adjustment: Adjust the volume in all wells to 50 µL with 0.1 M PBS.[12]

-

Reaction Initiation: Add 50 µL of the Nitrocefin working solution to each well to start the reaction (final volume = 100 µL).[12]

-

Measurement: a. Immediately place the plate in a microplate reader. b. Measure the change in absorbance at 490 nm (or 486 nm) over time. For kinetic assays, take readings every minute for 30-60 minutes.[6][12][13]

-

Data Analysis: The rate of increase in absorbance is directly proportional to the β-lactamase activity in the sample. Activity can be calculated using the molar extinction coefficient of hydrolyzed Nitrocefin.

Protocol: Penicillin-Binding Protein (PBP) Binding Assay

This ELISA-like protocol is designed to assess the binding of compounds to purified PBPs immobilized on a microtiter plate.[14]

Materials:

-

Purified PBP enzyme

-

PBS with 20% glycerol (B35011)

-

96-well high-binding microtiter plates

-

Biotin-conjugated β-lactam probe (e.g., BIO-AMP)

-

Test compound (e.g., Ceftriaxone)

-

Washing Buffer (e.g., PBS with 0.05% Tween 20)

-

Streptavidin-Horse Radish Peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Immobilize PBP: Add 2 µg of purified PBP in 50 µL of PBS/20% glycerol to the wells of a microtiter plate. Incubate for 30 minutes at 25°C with gentle rocking.[14]

-

Washing: Wash the plate three times with Washing Buffer to remove unbound PBP.

-

Competitive Binding: Add the test compound (Ceftriaxone) at various concentrations to the wells and incubate for a defined period (e.g., 15 minutes) to allow binding to the PBP.

-

Probe Labeling: Add a fixed concentration of the biotinylated β-lactam probe (BIO-AMP) to all wells and incubate for 10 minutes. The probe will bind to any PBPs not already occupied by the test compound.

-

Denaturation: Heat the plate at 80°C for 3 minutes, then cool quickly on ice. This step denatures the PBP, locking the bound probe in place.[14]

-

Washing: Wash the plate three times with Washing Buffer.

-

Detection: a. Add 50 µL of Streptavidin-HRP conjugate (e.g., 0.1 µg/mL) to each well and incubate.[14] b. Wash the plate thoroughly to remove unbound conjugate. c. Add HRP substrate and incubate until color develops. d. Add stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

-

Data Analysis: A decrease in signal compared to the no-drug control indicates that the test compound has bound to the PBP, preventing the biotinylated probe from binding. This can be used to determine binding affinity (e.g., IC₅₀).

References

- 1. In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceftriaxone disodium salt hemiheptahydrate | C36H46N16Na4O21S6 | CID 11953897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ceftriaxone Disodium Salt | 104376-79-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Ceftriaxone sodium | 104376-79-6 [chemicalbook.com]

- 5. Ceftriaxone disodium salt hemi(heptahydrate) | C18H16N8Na2O7S3 | CID 59055739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. toku-e.com [toku-e.com]

- 8. selleckchem.com [selleckchem.com]

- 9. ajol.info [ajol.info]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. nitrocefin.com [nitrocefin.com]

- 14. A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C.I. Reactive Yellow 15

This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. Reactive Yellow 15, a monoazo reactive dye. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical identity, physicochemical properties, and relevant experimental protocols.

Chemical Identity and Structure

C.I. This compound is a vinyl sulfone-type reactive dye, which forms a covalent bond with the hydroxyl groups of cellulosic fibers in alkaline conditions.[1] Its systematic IUPAC name is disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate.[2]

Molecular Structure:

The chemical structure of this compound is characterized by a single azo bond (-N=N-) linking two aromatic moieties.[3] The reactive group is a vinyl sulfone precursor, 2-(sulfonatooxy)ethylsulfonyl, which under alkaline conditions, eliminates sulfuric acid to form the highly reactive vinyl sulfone group.

Table 1: Chemical Identifiers of C.I. This compound

| Identifier | Value |

| IUPAC Name | disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate[2] |

| CAS Number | 12226-47-0[3] |

| Molecular Formula | C₂₀H₂₀N₄Na₂O₁₁S₃[2] |

| Molecular Weight | 634.57 g/mol [3] |

Physicochemical and Spectroscopic Properties

This compound is a yellow powder that is soluble in water.[3] Its spectroscopic properties are crucial for its application and analysis.

Table 2: Physicochemical and Spectroscopic Data of C.I. This compound

| Property | Value | Notes |

| Physical State | Yellow Powder | - |

| Water Solubility | 50 g/L[3] | - |

| Solubility in Organic Solvents | Soluble in DMF and DMSO[4] | Data for other organic solvents like ethanol (B145695) and methanol (B129727) is not readily available, but azo dyes generally show solubility in polar aprotic solvents.[5][6] |

| Maximum Absorption Wavelength (λmax) | ~420 nm[1] | In aqueous solution. |

| Molar Extinction Coefficient (ε) | ≥ 144,000 cm⁻¹M⁻¹[7] | Data for the closely related Reactive Yellow 175 is used as a proxy. |

| Fluorescence Properties | Vinyl sulfone dyes can be fluorescent.[8] | Specific quantum yield and lifetime data for this compound are not available. |

Stability and Reactivity

As a vinyl sulfone reactive dye, the stability of this compound is pH-dependent. In alkaline conditions, the vinyl sulfone group is formed, which is highly reactive towards nucleophiles such as the hydroxyl groups of cellulose (B213188) or the amine groups of proteins.[1][9] However, in a neutral or acidic aqueous solution, it is relatively stable.[10] The vinyl sulfone group can also react with water (hydrolysis), which is a competing reaction during the dyeing process.[1]

Thermal degradation studies on similar water-soluble azo dyes indicate that they generally start to decompose at temperatures above 280°C.[11] The thermal degradation of azo dyes typically involves the cleavage of the azo bond.[12]

Experimental Protocols

While specific research protocols for the direct application of this compound in cell biology or drug development are not widely published, its reactive nature allows for its use in bioconjugation. The following are generalized protocols for the use of vinyl sulfone dyes in cell staining and protein labeling.

Protocol 1: General Procedure for Live/Dead Cell Staining with Amine-Reactive Dyes

This protocol is a general method for using amine-reactive dyes to differentiate between live and dead cells.

Materials:

-

Cell suspension (at least 1 x 10⁶ cells)

-

Phosphate-buffered saline (PBS)

-

Amine-reactive dye (reconstituted in DMSO)[13]

-

Fixative (e.g., formaldehyde) (optional)[13]

Procedure:

-

Wash cells with PBS.

-

Resuspend the cell pellet in 1 mL of PBS.

-

Add the reconstituted reactive dye to the cell suspension and mix well.

-

Incubate for 30 minutes at room temperature or on ice, protected from light.[13]

-

Wash the cells with PBS.

-

(Optional) Fix the cells with a suitable fixative.

-

Analyze the cells by flow cytometry or fluorescence microscopy.

Protocol 2: General Procedure for Protein Labeling with Vinyl Sulfone Dyes

This protocol outlines a general procedure for the covalent labeling of proteins with vinyl sulfone dyes.

Materials:

-

Protein solution (in a suitable buffer, pH 8.5-9.5)

-

Vinyl sulfone dye (dissolved in DMSO or DMF)[4]

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve the protein in a buffer with a slightly alkaline pH to facilitate the reaction with amine groups.

-

Add the vinyl sulfone dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Remove the unreacted dye by passing the solution through a purification column.

-

Determine the degree of labeling by measuring the absorbance of the protein and the dye.

Signaling Pathways and Workflows

Diagram 1: Covalent Labeling of a Protein with this compound

This diagram illustrates the reaction of the activated vinyl sulfone group of this compound with a primary amine on a protein, forming a stable covalent bond.

Caption: Covalent labeling of a protein with this compound.

Diagram 2: Experimental Workflow for Cytotoxicity Assessment

This diagram outlines a typical workflow for assessing the cytotoxicity of a compound like this compound on a cell line.

Caption: Workflow for cytotoxicity assessment of this compound.

Toxicological Profile

Specific toxicological data for this compound is limited. However, studies on other reactive azo dyes have been conducted. Some reactive dyes have shown cytotoxic effects on cell lines such as HaCaT and HepaRG, while not exhibiting genotoxicity in the Ames test.[14] The toxicity of azo dyes is often associated with their reductive cleavage into aromatic amines, some of which are known carcinogens.[15] It is important to note that once the dye is covalently bound to a substrate like a textile fiber or a biomolecule, its bioavailability and toxicological profile are significantly altered.

Analytical Methods

The detection and quantification of this compound in various matrices can be achieved using several analytical techniques.

Table 3: Analytical Methods for the Determination of this compound

| Technique | Sample Preparation | Detection | Notes |

| UV-Vis Spectrophotometry | Dissolution in a suitable solvent (e.g., water) | Measurement of absorbance at λmax (~420 nm) | Useful for quantification in simple solutions. |

| High-Performance Liquid Chromatography (HPLC) | Extraction with a suitable solvent (e.g., methanol) followed by filtration.[16] | UV-Vis or Diode Array Detector (DAD) | Allows for separation from other components in a mixture. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Similar to HPLC, may involve solid-phase extraction (SPE) for complex matrices.[17] | Mass spectrometer (e.g., triple quadrupole) | Provides high sensitivity and specificity for identification and quantification, especially of degradation products.[17] |

References

- 1. Dyeing and Processing: Reactive Vinyl Sulfone Dyes [dyeingworld1.blogspot.com]

- 2. This compound | C20H20N4Na2O11S3 | CID 135565311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. BioActs Official Website [bioacts.com]

- 5. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Reactive Yellow 175|149315-85-5|Research Grade [benchchem.com]

- 8. GT Digital Repository [repository.gatech.edu]

- 9. asianpubs.org [asianpubs.org]

- 10. Vinyl Sulphone based Dyes - Bi Ki Dyes [bi-ki.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 15. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]

- 16. lcms.cz [lcms.cz]

- 17. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]

Spectral Properties of Reactive Yellow 15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Yellow 15, also known by its Colour Index name C.I. This compound, is a sulfonated monoazo dye. Its chemical structure, characterized by an azo chromophore (-N=N-) connecting aromatic rings substituted with sulfonic acid groups, is responsible for its yellow color.[1][2] The dye's reactive group, typically a vinyl sulfone, allows it to form covalent bonds with substrates containing hydroxyl or amino groups, such as cellulose (B213188) fibers in textiles. While extensively used in the textile industry, its detailed photophysical properties, which are crucial for applications in biological research and drug development, are not widely documented. This guide provides a comprehensive overview of the known spectral properties of this compound, outlines detailed experimental protocols for their determination, and discusses the general characteristics of structurally similar dyes.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₀N₄Na₂O₁₁S₃ | [3][4] |

| Molecular Weight | 634.57 g/mol | [3][4] |

| CAS Number | 12226-47-0 | [3][4] |

| Appearance | Yellow Powder | [4] |

| Solubility | Soluble in water | [4] |

Spectral Properties

The interaction of a dye with light is defined by its absorption and emission characteristics. While specific quantitative data for this compound are scarce in publicly available literature, this section summarizes the known information and provides context based on the properties of similar sulfonated azo dyes.

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | 428 nm | Water | [5] |

| 410 nm | Aqueous (during microbial oxidation) | [6] | |

| Molar Absorptivity (ε) | Not available | - | |

| Emission Maximum (λem) | Not available | - | |

| Fluorescence Quantum Yield (Φ) | Not available | - |

Note: The absorption maximum (λmax) has been reported at 428 nm in water.[5] Another study observed a peak at 410 nm during microbial degradation, suggesting that the local chemical environment can influence the spectral properties of the dye.[6] Specific values for molar absorptivity, emission maximum, and quantum yield for this compound are not readily found in scientific literature. Azo dyes, in general, are not known for strong fluorescence, and many are non-fluorescent.

Experimental Protocols

For researchers wishing to determine the spectral properties of this compound or similar dyes, the following detailed experimental protocols for UV-Visible absorption and fluorescence spectroscopy are provided.

I. Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the steps to measure the absorption spectrum of this compound and to determine its molar absorptivity (ε) using the Beer-Lambert law.

A. Materials and Equipment

-

This compound

-

Distilled or deionized water (or other appropriate solvent)

-

Volumetric flasks

-

Pipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

B. Preparation of Stock and Standard Solutions

-

Stock Solution (e.g., 1 mM): Accurately weigh a precise amount of this compound powder. Dissolve it in a known volume of solvent in a volumetric flask to create a stock solution of a specific molar concentration (e.g., 1 mM). The molecular weight of this compound is 634.57 g/mol .

-

Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations from the stock solution using serial dilutions.

C. Spectrophotometric Measurement

-

Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

-

Blank Measurement: Fill a cuvette with the solvent used to prepare the dye solutions. Place it in the spectrophotometer and record a baseline (blank) spectrum across the desired wavelength range (e.g., 300-700 nm).

-

Sample Measurement: Starting with the least concentrated standard, rinse the cuvette with a small amount of the standard solution before filling it. Measure the absorbance spectrum of each standard solution.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Create a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.

-

Perform a linear regression on the data. The slope of the line will be equal to the molar absorptivity (ε) multiplied by the path length of the cuvette (l), which is typically 1 cm.

-

Calculate ε using the formula: ε = slope / l

-

II. Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the procedure for measuring the fluorescence emission spectrum and determining the fluorescence quantum yield (Φ) of this compound relative to a standard.

A. Materials and Equipment

-

This compound solution of known absorbance at the excitation wavelength

-

A fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectrofluorometer

-

Quartz cuvettes

B. Measurement of Fluorescence Emission

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to the absorption maximum (λmax) of this compound (approximately 428 nm).

-

Emission Scan: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 450-800 nm).

-

Standard Measurement: Prepare a solution of the fluorescent standard with a similar absorbance at the same excitation wavelength as the sample. Measure its emission spectrum under identical conditions.

C. Calculation of Quantum Yield

The relative fluorescence quantum yield can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for determining the molar absorptivity of this compound.

Caption: Experimental workflow for determining the molar absorptivity of this compound.

Conclusion

This technical guide provides a summary of the known spectral properties of this compound and detailed protocols for their experimental determination. While there is a lack of comprehensive, publicly available data on its molar absorptivity and fluorescence characteristics, the provided methodologies will enable researchers to perform these measurements. The understanding and characterization of these spectral properties are essential for expanding the application of this compound beyond the textile industry and into the realms of biological and pharmaceutical research.

References

- 1. khushidyechem.com [khushidyechem.com]

- 2. US7540883B2 - Reactive yellow dye composition - Google Patents [patents.google.com]

- 3. This compound | C20H20N4Na2O11S3 | CID 135565311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Solubility of Reactive Yellow 15 in different solvents

An In-depth Technical Guide to the Solubility of C.I. Reactive Yellow 15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. This compound. Due to the limited availability of public data on the solubility of this specific dye in a wide range of organic solvents, this document focuses on its established solubility in water and provides detailed experimental protocols for determining its solubility in other solvents. Additionally, it explores the key factors that influence the solubility of reactive dyes.

Introduction to C.I. This compound

C.I. This compound is a single azo class reactive dye.[1] It is a yellow powder that is soluble in water, producing a yellow solution.[1] This dye is primarily used for the dyeing and printing of cotton, viscose, and rayon.[1]

Chemical and Physical Properties:

Quantitative Solubility Data

The available quantitative data for the solubility of C.I. This compound is limited. The primary solvent for which solubility has been documented is water.

| Solvent | Solubility | Temperature | Source |

| Water | 50 g/L | Not Specified | [1] |

Note: Extensive searches for quantitative solubility data in other common organic solvents such as ethanol, acetone, and dimethylformamide (DMF) did not yield specific results. Researchers are advised to experimentally determine the solubility in these solvents based on their specific application needs.

Factors Influencing Solubility

The solubility of reactive dyes like C.I. This compound is influenced by several factors:

-

Temperature: Generally, an increase in temperature enhances the solubility of dyes.[3] Hot water can accelerate the dissolution process.[4][5]

-

Electrolytes: The presence of electrolytes, such as salts, can reduce the solubility of reactive dyes.[4][5][6][7]

-

pH: The pH of the solution can have a significant impact on dye solubility.[3]

-

Additives: The addition of certain substances, like urea, can have a solubilizing effect.[4][5][6][7]

-

Dye Structure: The molecular structure of the dye itself plays a crucial role in its solubility.[6]

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of C.I. This compound in specific solvents, the following protocols can be employed.

Standard Method for Water-Soluble Dyes (Based on ISO 105-Z07)

The ISO 105-Z07 standard provides a method for determining the application solubility and solution stability of water-soluble dyes.[8][9][10][11][12] This method is not intended to measure absolute solubility but is suitable for practical applications.

Principle: Solutions of known dye concentrations are prepared at a specified temperature. These solutions are then filtered under suction, and the application solubility is determined by visual assessment of any residue on the filter and the time it takes for the filtrate to pass through.[9]

Apparatus:

-

Wide-mouthed Erlenmeyer flask (500 ml)[9]

-

Thermostatically controlled heating bath with a magnetic stirrer[9]

-

Heatable Nutsch filter[9]

-

Vacuum source with a manometer[9]

-

Stopwatch[9]

-

Filter paper[9]

Procedure:

-

Prepare a series of dye solutions at different concentrations.

-

To determine solubility at a specific temperature (e.g., 90°C), create a paste of a known amount of the dye with a small portion of water at a lower temperature (e.g., 60°C).[9]

-

Add the remaining water to the flask and place it in the heating bath, stirring until the desired temperature is reached. Continue stirring for an additional 5 minutes.[9]

-

Immediately filter the solution through the heatable Nutsch filter under vacuum.[9]

-

Observe the filter paper for any undissolved dye particles.

-

The highest concentration that shows no residue is considered the application solubility.

General Gravimetric Method for Organic Solvents

This method can be used to determine the solubility of a dye in various organic solvents.

Principle: A saturated solution of the dye is prepared in the chosen solvent at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the dissolved dye is determined.

Apparatus:

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Add an excess amount of C.I. This compound to a vial containing the selected organic solvent.

-

Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand at the constant temperature to let any undissolved solids settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.

-

Transfer the filtered solution to a pre-weighed volumetric flask.

-

Evaporate the solvent completely.

-

Weigh the flask containing the dried dye residue.

-

Calculate the solubility by subtracting the initial weight of the flask from the final weight and dividing by the volume of the solution withdrawn.

Filter Paper Spot Method

This is a simpler, qualitative method suitable for factory use to quickly assess solubility.[5]

Procedure:

-

Prepare a range of dye solutions with different concentrations.[5]

-

Stir the solutions at room temperature for a set time (e.g., 10 minutes).[5]

-

Using a pipette, place a drop of each solution onto a piece of filter paper.[5]

-

Allow the spots to dry and then visually inspect them.[5]

-

The solubility is considered to be the highest concentration that does not leave a visible, undissolved spot on the filter paper.[5]

Visualizations

Caption: General experimental workflow for determining dye solubility using the gravimetric method.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | C20H20N4Na2O11S3 | CID 135565311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chinadyeingmachines.com [chinadyeingmachines.com]

- 4. Notes on Reactive Dye Dyeing Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 5. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 6. Dyeing of Cotton Material with Reactive Dyes| Dye Variable in Reactive Dyes - Fibre2Fashion [fibre2fashion.com]

- 7. fnatchem.com [fnatchem.com]

- 8. scribd.com [scribd.com]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. MEST EN ISO 105-Z07:2016 [isme.me]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. DIN EN ISO 105-Z07 [en-standard.eu]

An In-depth Technical Guide to the Photostability and Degradation of Reactive Yellow 15

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Yellow 15 (RY15), a monoazo reactive dye, is utilized in the textile industry for dyeing cellulosic fibers. The stability of this dye, particularly its photostability, and its subsequent degradation are of significant environmental and industrial concern. This technical guide provides a comprehensive overview of the current scientific understanding of the photostability and degradation of this compound. It details various degradation methodologies, including advanced oxidation processes (AOPs) like Fenton's reagent, ozonation, and sonochemical degradation, as well as biodegradation. This document summarizes key quantitative data, outlines experimental protocols, and visualizes degradation pathways and workflows to serve as a valuable resource for researchers and professionals in the field.

Introduction

This compound, also known by its Colour Index name C.I. This compound, is a water-soluble anionic dye. Its chemical structure, characterized by an azo bond (-N=N-), makes it susceptible to degradation under various conditions. The release of such dyes into aquatic ecosystems can have detrimental effects due to their color, persistence, and potential toxicity of their degradation byproducts. Understanding the mechanisms of its degradation is crucial for developing effective wastewater treatment strategies. This guide focuses on the chemical and biological processes that lead to the breakdown of this compound.

Degradation Methodologies and Efficacy

The degradation of this compound has been investigated through several methods, primarily focusing on advanced oxidation processes and biodegradation.

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading complex organic molecules.

The Fenton process utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. Studies have shown this to be an effective method for the decolorization and degradation of this compound. The efficiency of this process is highly dependent on operational parameters such as pH, temperature, and the concentrations of the dye, Fe²⁺, and H₂O₂.

Quantitative Data for Fenton's Reagent Degradation of this compound

| Parameter | Condition | Decolorization Efficiency (%) | COD Removal Efficiency (%) | Reference |

| pH | 3 | 98.7 | 93.3 | [1] |

| Temperature | 15 °C | 98.7 | 93.3 | [1] |

| Increased Temperature | Higher Removal Rates | Higher Removal Rates | [1] | |

| [FeSO₄] | Optimal | 98.5 | 92.6 | [1] |

| [H₂O₂] | 13.32 mM | - | 93.3 | [1] |

| Initial Dye Conc. | 300 mg/L | Optimal | Optimal | [1] |

Ozone (O₃) is a strong oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals. While specific studies on the ozonation of this compound are limited, research on similar reactive dyes demonstrates its high efficiency in color and COD removal. The process is influenced by pH, ozone dosage, and the presence of radical scavengers.

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of reactive radicals and the degradation of organic pollutants. Studies on reactive yellow dyes have shown that sonochemical degradation can be effective, with efficiency depending on frequency, power, and initial dye concentration.

Quantitative Data for Sonochemical Degradation of a Reactive Yellow Dye

| Parameter | Condition | Degradation Efficiency (%) | Time (min) | Reference |

| Frequency | 130 kHz | Maximum | 120 | [2] |

| Power | 500 W | Maximum | 120 | [2] |

| Initial Dye Conc. | 1-5 mg/L | Increased with concentration | - | [2] |

Biodegradation

Biodegradation offers an environmentally friendly approach to dye degradation, utilizing microorganisms to break down the complex dye structure. Studies on this compound have demonstrated its susceptibility to biodegradation by mixed microbial cultures under sequential anaerobic-aerobic conditions.

Quantitative Data for Biodegradation of this compound

| Microbial System | Immobilization Carrier | Initial Dye Conc. (mg/L) | Decolorization Efficiency (%) | COD Removal Efficiency (%) | Reference |

| Mixed Cultures | Polyvinyl Alcohol-Sodium Alginate (PVA-SA) | 10 | 100 | 92 | [3] |

| Mixed Cultures | Polyvinyl Alcohol-Starch (PVA-St) | 10 | 100 | 96 | [3] |

| Mixed Cultures | Polyvinyl Alcohol-Gelatin (PVA-Ge) | 10 | 100 | 100 | [3] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of degradation studies.

Fenton's Reagent Degradation

-

Materials : C.I. This compound, Ferrous sulfate (B86663) (FeSO₄·7H₂O), Hydrogen peroxide (H₂O₂), Sulfuric acid (H₂SO₄), Sodium hydroxide (B78521) (NaOH).

-

Procedure :

-

Prepare a stock solution of this compound of the desired concentration (e.g., 150-750 mg/L).

-

In a batch reactor, add the dye solution.

-

Adjust the pH to the desired value (e.g., 3) using H₂SO₄ or NaOH.

-

Add the required amount of FeSO₄·7H₂O and stir to dissolve.

-

Initiate the reaction by adding the specified concentration of H₂O₂.

-

Maintain the desired temperature and stir the solution for the duration of the experiment.

-

Withdraw samples at regular intervals.

-

Quench the reaction in the samples (e.g., by adding a strong base to raise the pH).

-

Analyze the samples for decolorization and COD removal.[1]

-

Biodegradation using Immobilized Mixed Cultures

-

Materials : this compound, Polyvinyl Alcohol (PVA), Sodium Alginate (SA), Starch (St), Gelatin (Ge), mixed microbial culture.

-

Procedure for Immobilization :

-

Prepare solutions of PVA and the respective cross-linking agent (SA, St, or Ge).

-

Entrap the mixed microbial culture within the polymer matrix.

-

-

Bioreactor Setup :

-

Establish a sequential anaerobic-aerobic process in a bioreactor.

-

Introduce the immobilized microbial carriers.

-

-

Operating Conditions :

-

Set the initial dye concentration (e.g., 10 mg/L).

-

Control the hydraulic retention time (HRT) and organic loading rate (OLR).

-

-

Analysis :

-

Monitor decolorization spectrophotometrically at the dye's maximum wavelength.

-

Determine Chemical Oxygen Demand (COD) to assess the reduction in organic pollutants.

-

Use High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify degradation products.[3]

-

Analytical Methods

The degradation of this compound is monitored using various analytical techniques:

-

UV-Vis Spectrophotometry : Used to measure the decolorization of the dye solution by monitoring the absorbance at its maximum wavelength (λmax). The UV-Vis spectra of this compound show a characteristic peak in the visible region, which diminishes as the dye degrades.

-

Chemical Oxygen Demand (COD) : Measures the amount of oxygen required to chemically oxidize the organic compounds in the water, indicating the extent of mineralization.

-

High-Performance Liquid Chromatography (HPLC) : Separates and identifies the parent dye and its degradation byproducts.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides detailed information on the molecular weight and structure of the degradation intermediates, aiding in the elucidation of the degradation pathway.

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies the functional groups present in the dye and its degradation products, confirming the breakdown of the dye's chemical structure.

Visualizations

Experimental Workflow for Degradation Studies

Caption: A generalized experimental workflow for studying the degradation of this compound.

Logical Relationship in Advanced Oxidation Processes

Caption: The core mechanism of Advanced Oxidation Processes for dye degradation.

Conclusion

The degradation of this compound is achievable through various advanced oxidation processes and biodegradation. Fenton's reagent has been demonstrated to be highly effective in both decolorization and mineralization. Biodegradation using immobilized mixed cultures also shows excellent potential for complete color removal and significant COD reduction. While specific data on the photostability and photocatalytic degradation of this compound is not extensively available in the current literature, studies on structurally similar reactive yellow dyes suggest that photocatalysis would likely be an effective degradation pathway. Further research is warranted to specifically investigate the photocatalytic degradation of this compound to determine optimal conditions, kinetic parameters, and degradation byproducts. Such studies will be invaluable for developing more efficient and sustainable treatment technologies for textile effluents containing this dye.

References

Ecotoxicity of Reactive Yellow 15 and its byproducts

An In-depth Technical Guide on the Ecotoxicity of Reactive Yellow 15 and its Byproducts

Introduction

This compound (RY15), a single azo class dye, is a synthetic colorant extensively used in the textile industry for dyeing cellulosic fibers such as cotton and viscose[1]. Its popularity stems from its vibrant yellow hue, good water solubility (50 g/L), and the formation of strong covalent bonds with fibers, which ensures good fastness properties[1]. The chemical structure of RY15 is C₂₀H₂₀N₄Na₂O₁₁S₃[1][2]. Despite its utility, the discharge of effluents containing RY15 poses a significant environmental concern. The complex aromatic structure of azo dyes makes them resistant to degradation by conventional wastewater treatment methods[3][4]. In the environment, these dyes and their breakdown products can be toxic, mutagenic, and carcinogenic, necessitating a thorough understanding of their ecotoxicological profile[5].

This technical guide provides a comprehensive overview of the ecotoxicity of this compound and its byproducts, focusing on quantitative toxicity data, detailed experimental protocols for its assessment, and the cellular signaling pathways affected.

Ecotoxicity Data

Quantitative ecotoxicity data for this compound specifically is limited in publicly available literature. However, data from similar reactive azo dyes and general assessments provide insight into its potential environmental impact. Azo reactive dyes are noted to elicit effects in aquatic organisms at low concentrations, with the invertebrate Daphnia magna often showing higher sensitivity than fish species, especially over longer exposure periods[6].

For a similar product, a fish toxicity test on Rainbow Trout showed a median lethal concentration (LC50) greater than 500 mg/L over 49 hours, suggesting low acute toxicity to this species[7]. It is important to note that toxicity can vary significantly between different dyes and species.

Table 1: Summary of Ecotoxicity Data for Reactive Dyes

| Test Organism | Dye Type | Endpoint | Concentration | Exposure Duration | Reference |

| Rainbow Trout | Reactive Yellow Dye (Similar Product) | LC50 | > 500 mg/L | 49 hours | [7] |

| Wastewater Bacteria | Reactive Yellow Dye (Similar Product) | 50% Inhibition | 50-100% TOC | Static Method | [7] |

| Aquatic Organisms (General) | Azo Reactive Dyes | - | Low concentrations | Chronic exposure | [6] |

Biodegradation and Ecotoxicity of Byproducts

A primary concern with azo dyes like RY15 is the formation of hazardous byproducts. Under anaerobic conditions, the azo bond (-N=N-), which is responsible for the dye's color, can be cleaved by microbial azoreductases to form aromatic amines[8]. These aromatic amines are often colorless but can be more toxic and carcinogenic than the parent dye molecule[8].

Therefore, effective treatment of RY15-containing wastewater often involves a sequential anaerobic-aerobic process. The initial anaerobic stage facilitates decolorization by breaking the azo bond, while the subsequent aerobic stage is crucial for the degradation of the resulting aromatic amines into less harmful compounds[9][10]. Studies have shown that this sequential treatment can lead to complete decolorization and significant removal of Chemical Oxygen Demand (COD), indicating the breakdown of organic pollutants[9][10]. Crucially, toxicity assays conducted before and after such biodegradation processes have demonstrated a reduction in the toxicity of the treated effluent[10][11].

Experimental Protocols

Standardized protocols are essential for assessing the ecotoxicity and biodegradability of textile dyes. Below are detailed methodologies for key experiments.

Protocol 1: Biodegradation of this compound

This protocol describes a sequential anaerobic-aerobic process using immobilized mixed microbial cultures to degrade RY15.[10]

-

Microbial Culture: Mixed microbial cultures are sourced from activated sludge from a wastewater treatment plant.

-

Immobilization:

-

Bioreactor Setup:

-

A sequential batch reactor or two separate reactors (one for anaerobic and one for aerobic treatment) are used at both bench and lab scales.

-

The anaerobic phase is designed to decolorize the dye, while the aerobic phase degrades the aromatic amines formed.[10]

-

-

Operating Conditions:

-

Analytical Methods:

-

Decolorization: Measured spectrophotometrically by monitoring the decrease in absorbance at the dye's maximum wavelength (λmax = 428 nm for RY15).[10][12]

-

Chemical Oxygen Demand (COD): Determined using standard methods to assess the overall reduction in organic pollutant load.[10]

-

Biodegradation Analysis: High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to identify the degradation byproducts and confirm the breakdown of the parent dye structure.[10]

-

-

Toxicity Assessment: Phytotoxicity and biotoxicity assays (e.g., brine shrimp lethality assay) are conducted on the dye solution before and after treatment to evaluate the detoxification efficiency.[10][11]

Protocol 2: Acute Aquatic Toxicity Test (Fish)

This is a general protocol for determining the acute lethal toxicity of a substance to fish, such as the Rainbow Trout (Oncorhynchus mykiss).

-

Test Organism: Rainbow Trout.

-

Test Substance: this compound dissolved in water.

-

Test Concentrations: A geometric series of at least five concentrations and a control.

-

Exposure Duration: Typically 96 hours.

-

Test Conditions: Maintained under controlled temperature, lighting, and dissolved oxygen levels as per OECD Guideline 203.

-

Endpoint: The median lethal concentration (LC50), which is the concentration of the dye estimated to cause mortality in 50% of the test fish population over the exposure period.

-

Observations: Mortality and any sub-lethal effects are recorded at 24, 48, 72, and 96 hours.

Protocol 3: Mutagenicity Assessment (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemicals by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[13]

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used to detect frameshift and base-pair substitution mutations, respectively.[13]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

-

Procedure:

-